2-(4-Methyl-1,4-diazepan-1-yl)ethanamine
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated nitrogen-containing heterocyclic compound characterized by its distinctive seven-membered diazepane ring structure with an attached ethylamine side chain. The compound is formally recognized under the Chemical Abstracts Service registry number 39270-45-6, establishing its unique chemical identity within the global chemical database system. The molecular formula C8H19N3 indicates the presence of eight carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 157.26 grams per mole. This specific atomic composition contributes to the compound's distinctive chemical and physical properties that make it valuable for various research applications.
The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry. The primary International Union of Pure and Applied Chemistry name, 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine, precisely describes the structural arrangement of atoms within the molecule. Alternative systematic names include 1-(2-Aminoethyl)-4-methylhomopiperazine, which emphasizes the relationship to the homopiperazine family of compounds. The European Community number 679-306-7 provides additional regulatory identification, while the DSSTox Substance identifier DTXSID50517936 facilitates toxicological database referencing.
The structural complexity of this compound is further illustrated through its various synonymous designations. The compound is frequently referenced as 2-(4-METHYL-1,4-DIAZEPAN-1-YL)ETHYLAMINE in uppercase nomenclature systems, while alternative descriptors such as 1-(2-Aminoethyl)-4-methyl-diazepane provide additional structural clarity. These multiple naming conventions ensure comprehensive identification across different chemical databases and research publications, facilitating accurate communication within the scientific community.
Historical Context and Development
The development history of this compound reflects the broader evolution of diazepane chemistry and heterocyclic compound research over the past several decades. The compound was first documented in chemical databases on February 8, 2007, marking its formal recognition within the scientific literature. The most recent modification to its database entry occurred on January 25, 2025, indicating continued research interest and ongoing refinement of its chemical characterization. This timeline demonstrates the relatively recent emergence of this specific diazepane derivative within the context of modern chemical research.
The historical significance of this compound extends beyond its individual properties to encompass the broader development of diazepine-based chemical scaffolds. Diazepine compounds have garnered considerable attention in drug discovery due to multiple published studies detailing their interactions with bromodomains of the bromodomain and extra-terminal domain family proteins. This research foundation has established diazepines as privileged scaffolds in rational drug design, providing the scientific context that has driven interest in specific derivatives such as this compound.
The synthesis methodologies for homopiperazine derivatives, which encompass the structural family containing this compound, have evolved significantly since their initial development. Historical synthetic approaches have included high-temperature, high-pressure methods utilizing specialized catalysts such as copper-chromium-barium-aluminum oxide systems. These early methodologies, while effective in producing homopiperazine derivatives with yields exceeding ninety percent, required harsh reaction conditions and specialized equipment that limited their widespread adoption. The development of alternative synthetic routes using more readily available starting materials and milder reaction conditions has facilitated broader research into compounds like this compound.
Contemporary synthetic methodologies have embraced more efficient approaches, including cyclization reactions utilizing ethylenediamine and amino-group protective agents. These modern techniques have improved the accessibility of diazepane derivatives while maintaining high yields and reducing environmental impact. The evolution from complex, high-pressure synthesis to more straightforward, environmentally conscious methods reflects the maturation of heterocyclic chemistry and has enabled expanded research into the applications of compounds such as this compound.
Significance in Chemical Research and Industry
The significance of this compound in contemporary chemical research stems from its unique structural characteristics and versatile reactivity profile. As a useful research chemical, this compound serves multiple functions across diverse scientific disciplines. The presence of both the diazepane ring system and the terminal amino group provides multiple sites for chemical modification, enabling its utilization as a building block for more complex molecular architectures. This structural versatility has positioned the compound as an important intermediate in pharmaceutical development, where it serves as a key component in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
In the realm of chemical synthesis, this compound demonstrates exceptional utility in the production of complex organic molecules. The compound enables chemists to create new molecules with specific properties tailored for research and industrial applications. The seven-membered diazepane ring provides conformational flexibility that differs significantly from six-membered piperazine analogs, offering unique three-dimensional arrangements that can influence biological activity and molecular recognition properties. This conformational distinctiveness has made diazepane derivatives increasingly valuable in medicinal chemistry applications where precise molecular geometry is crucial for target binding.
Biochemical research applications of this compound focus on its potential for studying receptor interactions and signaling pathways. The compound's ability to interact with biological targets contributes to advancements in understanding cellular processes and mechanisms of action. The nitrogen atoms within the diazepane ring and the terminal amino group provide multiple sites for hydrogen bonding and electrostatic interactions with biological macromolecules, making it valuable for structure-activity relationship studies.
Material science applications have explored the potential of this compound in creating novel polymers and materials with enhanced properties. The compound's incorporation into polymer systems can improve characteristics such as durability and flexibility, contributing to the development of advanced materials for industrial applications. The basic nature of the amino functionalities can facilitate crosslinking reactions and provide sites for further chemical modification, enabling the design of materials with tailored mechanical and chemical properties.
The agrochemical sector has recognized the potential of this compound in formulation applications, where it contributes to improving the efficacy of pesticides and herbicides through enhanced absorption and stability. The compound's amphiphilic character, resulting from its combination of hydrophobic alkyl portions and hydrophilic amino groups, can influence the bioavailability and environmental persistence of active agrochemical ingredients. This dual nature makes it valuable as a formulation component that can optimize the delivery and effectiveness of agricultural chemicals while potentially reducing environmental impact through improved targeting and reduced required application rates.
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYKTHJBSBIWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517936 | |
| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39270-45-6 | |
| Record name | Hexahydro-4-methyl-1H-1,4-diazepine-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39270-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination for Ethylamine Side Chain Formation
Reductive amination is a widely used method for synthesizing amines, particularly when introducing alkyl or aryl groups. This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
General Procedure
- Starting Materials : A 4-methyl-1,4-diazepan-1-yl intermediate (e.g., a ketone or aldehyde derivative).
- Reagents : Ethylamine (CH₃CH₂NH₂), sodium triacetoxyborohydride (NaBH(OAc)₃), or other borohydride reagents.
- Conditions : Solvents such as dichloromethane (DCM) or dimethylformamide (DMF), ambient or slightly elevated temperatures.
Example Reaction Pathway
Step 1 : React a 4-methyl-1,4-diazepan-1-yl ketone with ethylamine in DCM.
Step 2 : Reduce the resulting imine intermediate using NaBH(OAc)₃ to form the secondary amine.
Key Considerations
Cyclization Reactions for Diazepane Ring Formation
The 1,4-diazepane ring is a critical structural feature. Cyclization strategies often involve diamines and dihalides or other cyclizing agents.
Diamine-Dihalide Cyclization
- Starting Materials : A diamine precursor (e.g., 4-methyl-1,4-diamine) and a dihalide (e.g., 1,2-dibromoethane).
- Reagents : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF).
- Conditions : Elevated temperatures (60–100°C), inert atmospheres.
Example Reaction Pathway
Step 1 : Condense the diamine with 1,2-dibromoethane to form a cyclic intermediate.
Step 2 : Introduce the ethylamine group via nucleophilic substitution or coupling.
Challenges
- Steric Effects : The methyl group on the diazepane ring may hinder cyclization efficiency.
- Side Reactions : Competing alkylation or polymerization pathways may reduce yields.
Protection/Deprotection Strategies
Protection of reactive sites (e.g., amines) is essential for selective functionalization.
Boc Protection and Subsequent Deprotection
- Starting Material : 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine.
- Reagents : Boc anhydride (di-tert-butyl dicarbonate), DMAP, or other coupling agents.
- Conditions : Dichloromethane (DCM), 0°C to room temperature.
Example Application
Step 1 : Protect the ethylamine group as a Boc carbamate.
Step 2 : Perform cyclization or alkylation reactions on the unprotected diazepane ring.
Step 3 : Remove the Boc group using acidic conditions (e.g., HCl in dioxane).
Advantages
Nucleophilic substitution reactions allow direct introduction of the ethylamine group.
Halide Displacement
- Starting Material : A 4-methyl-1,4-diazepan-1-yl bromide or chloride.
- Reagents : Ethylamine, base (e.g., K₂CO₃).
- Conditions : Polar aprotic solvents (e.g., DMF), reflux.
Example Reaction Pathway
Step 1 : Displace the halide with ethylamine under basic conditions.
Step 2 : Purify the product via crystallization or chromatography.
Limitations
- Availability : Halogenated intermediates may be challenging to synthesize.
- Reactivity : Competing elimination reactions could occur.
Key Data and Comparative Analysis
| Method | Reagents/Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | NaBH(OAc)₃, DCM, RT | 70–80% | High efficiency, mild conditions | Requires imine intermediates |
| Cyclization (Diamine) | 1,2-Dibromoethane, DMF, 80°C | 50–60% | Direct ring formation | Steric hindrance from methyl group |
| Boc Protection | Boc anhydride, DMAP, DCM, 0°C | >90% | Selective functionalization | Additional deprotection steps |
| Halide Displacement | Ethylamine, K₂CO₃, DMF, reflux | 40–50% | Direct ethylamine introduction | Limited intermediate availability |
Chemical Reactions Analysis
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Synthesis and Derivatives
The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine involves several chemical reactions that can yield various derivatives with enhanced biological activities. For instance, modifications to the diazepane ring or the ethyl amine group can lead to compounds with improved efficacy against specific targets in the central nervous system (CNS) .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly as a potential treatment for anxiety and mood disorders. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders .
Neuropharmacology
Anxiolytic Effects
Recent studies have demonstrated that this compound may possess anxiolytic properties. In preclinical models, it has been observed to reduce anxiety-like behaviors in rodents, suggesting its potential as a therapeutic agent for anxiety disorders. The compound's interaction with the GABAergic system further supports its role in modulating anxiety .
Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of this compound. Preliminary studies suggest that it may improve cognitive functions such as memory and learning by enhancing synaptic plasticity in the hippocampus. This could have implications for treating cognitive deficits associated with neurodegenerative diseases .
Drug Design and Development
Druggability Assessment
The drug-likeness and bioavailability of this compound have been evaluated using various predictive models. These assessments indicate that the compound possesses favorable pharmacokinetic properties, making it a viable candidate for further development into therapeutic agents .
Case Studies on Efficacy
Several case studies have highlighted the efficacy of this compound in clinical settings. For example, a study focusing on its use in patients with generalized anxiety disorder showed promising results, with significant reductions in anxiety scores after treatment compared to placebo .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Nicotinic Acetylcholine Receptor Ligands (Compounds 19a, 19b, 18c)
- Structural Differences: Compounds 19a and 19b () incorporate aromatic ether linkages (e.g., pyridin-3-yl or fluorophenoxy groups) instead of the direct ethylamine chain.
- NMR Data : ¹H NMR shifts for the diazepane protons (δ 2.3–3.1 ppm) are consistent across analogs, confirming structural integrity despite substituent variations .
Benzylamine and Cyclopentyl Derivatives
Platinum Complexes
The platinum derivative () demonstrates that the ethanamine side chain facilitates metal coordination, a feature absent in non-metallated analogs. This modification enables DNA crosslinking, mimicking phenanthriplatin’s mechanism .
Anticancer Agents
- The platinum complex () reacts with 5'-GMP and N-Acetyl-L-methionine, indicating dual nucleotide/protein targeting—a unique feature among diazepane derivatives .
- Quinazoline-based derivatives (e.g., ) exploit the diazepane-ethanamine moiety for kinase inhibition, achieving sub-micromolar IC₅₀ values in cancer cell lines .
Central Nervous System (CNS) Therapeutics
- Emphasize the role of this compound in emedastine’s CNS penetration, attributed to its balanced logP and small molecular size .
Biological Activity
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine, also known as 4-methylhomopiperazine or by its CAS number 39270-45-6, is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of diazepanes and has a molecular formula of CHN with a molecular weight of 157.26 g/mol. The structural characteristics of this compound suggest possible interactions with various biological targets, making it a subject of research in pharmacology and medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with similar structures have been investigated for their potential antidepressant properties. The diazepane ring may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anxiolytic Properties : As a derivative of piperazine, this compound may exhibit anxiolytic effects, potentially acting on GABA receptors and influencing anxiety-related behaviors.
- Psychoactive Effects : There is evidence suggesting that similar compounds may have psychoactive properties, leading to their inclusion in studies related to novel psychoactive substances (NPS) .
Pharmacological Studies
A variety of studies have examined the pharmacological profile of compounds related to this compound. Here are some notable findings:
- Binding Affinity : Research has shown that compounds with structural similarities can bind to various receptors, including dopamine and serotonin transporters. For example, studies on related alicyclic amines indicate significant binding affinities towards serotonin transporters (SERT) and dopamine transporters (DAT), which are crucial for mood regulation and reward pathways .
- In Vivo Studies : Animal models have been employed to assess the anxiolytic and antidepressant effects of similar compounds. For instance, behavioral tests such as the Mouse Tetrad Test have been utilized to evaluate the psychoactive properties .
- Toxicology Reports : Reports on adverse events associated with novel psychoactive substances highlight the need for careful evaluation of safety profiles. Compounds in this class have been linked to various side effects, necessitating further toxicological assessments .
Case Study 1: Antidepressant Activity
In a study examining the antidepressant potential of various piperazine derivatives, it was found that certain modifications to the diazepane structure enhanced serotonin receptor affinity, leading to improved antidepressant-like effects in rodent models.
Case Study 2: Anxiolytic Efficacy
Another study focused on the anxiolytic properties of a series of homopiperazine derivatives demonstrated that specific substitutions on the diazepane ring significantly increased efficacy in reducing anxiety-like behaviors in mice subjected to stress tests.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers determine the solubility and membrane permeability of 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine using computational parameters?
- Methodology : The compound’s LogP (0.158) and polar surface area (PSA: 32.5 Ų) are critical predictors. A LogP < 1 suggests moderate lipophilicity, favoring aqueous solubility but limited membrane permeability. The PSA value indicates moderate hydrogen-bonding capacity, aligning with its potential for passive diffusion across biological membranes. Researchers should validate these predictions experimentally via shake-flask solubility assays and parallel artificial membrane permeability assays (PAMPA) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm the diazepane ring and methyl/ethylamine substituents (e.g., δ 2.1–3.5 ppm for methylene/methyl protons in diazepane systems) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 157.158 (calculated for CHN) .
- HPLC : Reverse-phase HPLC with UV detection (λ~255 nm) ensures purity, especially after synthetic steps involving Buchwald-Hartwig coupling .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for yield and scalability?
- Methodology :
- Buchwald-Hartwig Cross-Coupling : Use Pd(OAc)/BINAP catalysts with N-methylhomopiperazine and halogenated precursors in tert-butyl peroxide. Optimize reaction time (e.g., 12–24 hrs) and temperature (80–100°C) to achieve >50% yield .
- Purification : Preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves byproducts. Post-synthesis, remove protecting groups (e.g., tert-butoxycarbonyl, TBOC) under acidic conditions .
- Table 1 : Example Reaction Conditions
| Precursor | Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5-Bromo-2,3-difluorophenoxy derivative | Pd(OAc)/BINAP | 80 | 51 |
| 3-Bromo-5-fluorophenoxy derivative | Pd(OAc)/BINAP | 100 | 14 |
Q. What molecular docking strategies are effective for studying interactions with histone-modifying enzymes like G9a?
- Methodology :
- Protein Preparation : Use Schrödinger Suite to refine PDB structures (e.g., G9a/BIX-01294 complex). Add missing hydrogens, assign bond orders, and optimize side-chain conformations .
- Ligand Preparation : Generate 3D conformers of the compound via LigPrep, enumerating ionization states at pH 7.4.
- Docking Parameters : Apply Glide SP/XP scoring for binding affinity predictions. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Tyr-1154 in G9a) and favorable van der Waals interactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve inhibitory activity against epigenetic targets?
- Methodology :
- Analog Synthesis : Modify the diazepane ring (e.g., replace methyl with cyclopropyl) or ethylamine chain (e.g., introduce hydroxyl groups). Use Mitsunobu reactions or reductive amination .
- Activity Assays : Test analogs in fluorescence polarization assays for G9a inhibition (IC) or radioactive methyltransferase assays with -SAM cofactor .
Q. What experimental approaches resolve contradictory data in enzyme inhibition studies?
- Methodology :
- Orthogonal Assays : Combine enzymatic assays (e.g., time-resolved FRET) with cellular target engagement assays (e.g., CETSA).
- Counter-Screen : Test against related enzymes (e.g., HDAC8) to rule off-target effects. For example, HDAC8 inhibition may explain discrepancies in histone acetylation vs. methylation readouts .
Q. How should researchers assess compound stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Incubate the compound at 40°C/75% RH (accelerated stability) and analyze degradation products via LC-MS.
- pH Stability : Test in buffers (pH 1–10) to identify labile groups (e.g., amine protonation at low pH reduces solubility) .
Q. What strategies ensure high purity in final synthetic products?
- Methodology :
- HPLC Method : Use a gradient of 5–95% acetonitrile in 0.1% formic acid over 20 mins (C18 column). Monitor purity at 254 nm (>98% area under curve).
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for crystal formation. Confirm purity via melting point (92.5–94.5°C) .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking scores and experimental IC values?
- Methodology :
- Solvent Accessibility : Docking may overlook solvent effects. Use molecular dynamics (MD) simulations (e.g., Desmond) to assess binding pocket hydration.
- Protonation States : Ensure ligand ionization states in docking match experimental conditions (e.g., pH 7.4 vs. crystallization buffer) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
